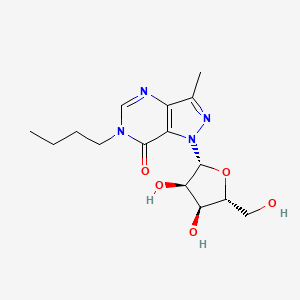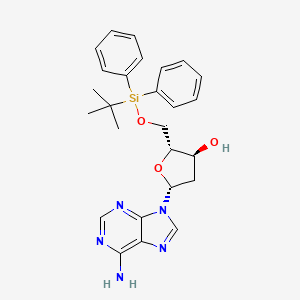
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3-ol is a complex organic molecule that features a purine base attached to a tetrahydrofuran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3-ol typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Attachment to Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through glycosylation reactions.
Protection and Deprotection Steps: The hydroxyl groups are protected using tert-butyldiphenylsilyl chloride to prevent unwanted side reactions. After the desired reactions, the protecting groups are removed.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can be performed on the purine base to modify its electronic properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of alkylated or acylated purine derivatives.
科学研究应用
Chemistry
Synthesis of Nucleoside Analogues: The compound is used as a precursor in the synthesis of nucleoside analogues, which are important in antiviral and anticancer research.
Biology
Enzyme Inhibition Studies: It serves as a model compound for studying enzyme inhibition, particularly enzymes involved in nucleotide metabolism.
Medicine
Drug Development: The compound is investigated for its potential as a therapeutic agent in the treatment of viral infections and cancer.
Industry
Biochemical Assays: It is used in various biochemical assays to study the interactions between nucleosides and proteins.
作用机制
The compound exerts its effects primarily through interactions with enzymes involved in nucleotide metabolism. It can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the natural substrate from binding. This inhibition can disrupt the synthesis of nucleotides, leading to antiproliferative effects in cancer cells or antiviral effects in infected cells.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analogue used in antiviral therapy.
Tenofovir: An antiviral drug with a similar purine base structure.
Uniqueness
The uniqueness of (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-3-ol lies in its specific stereochemistry and the presence of the tert-butyldiphenylsilyl protecting group. This makes it a valuable intermediate in the synthesis of more complex nucleoside analogues and enhances its stability during chemical reactions.
属性
分子式 |
C26H31N5O3Si |
|---|---|
分子量 |
489.6 g/mol |
IUPAC 名称 |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxolan-3-ol |
InChI |
InChI=1S/C26H31N5O3Si/c1-26(2,3)35(18-10-6-4-7-11-18,19-12-8-5-9-13-19)33-15-21-20(32)14-22(34-21)31-17-30-23-24(27)28-16-29-25(23)31/h4-13,16-17,20-22,32H,14-15H2,1-3H3,(H2,27,28,29)/t20-,21+,22+/m0/s1 |
InChI 键 |
LXEXLEJMTPMTAW-BHDDXSALSA-N |
手性 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acridine, 2,7-dimethoxy-9-[(phenylmethyl)sulfonyl]-](/img/structure/B15215933.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine](/img/structure/B15215941.png)
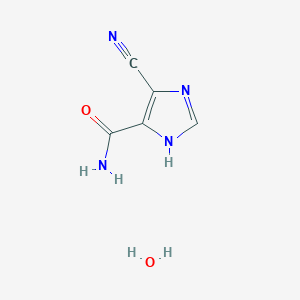
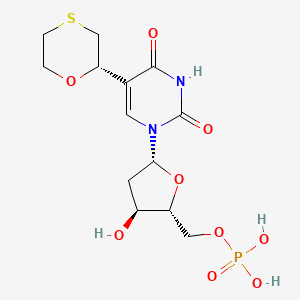
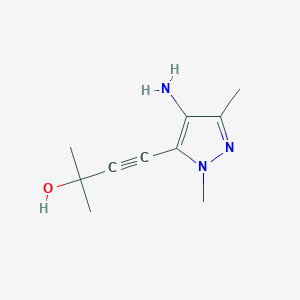
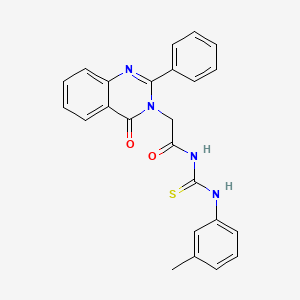
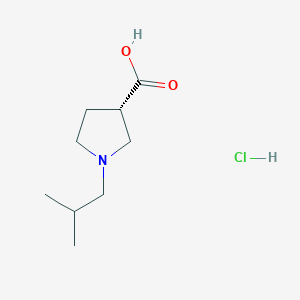
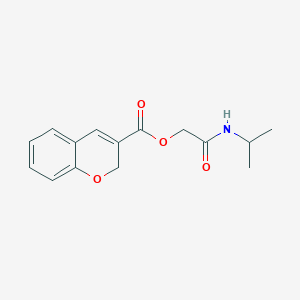
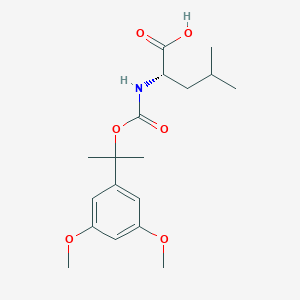
![trans-Tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B15216007.png)
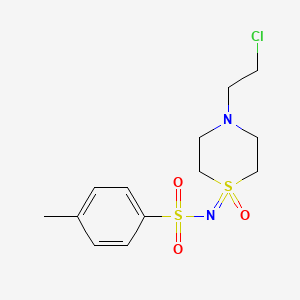
![6-(Dimethoxymethyl)-5-[(naphthalen-1-yl)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B15216029.png)

